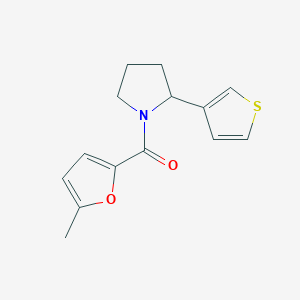
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MTM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, MTM has also shown potential in scientific research, particularly in the field of neuroscience.
作用机制
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can disrupt the normal functioning of the brain, leading to dissociative and hallucinogenic effects. This compound also interacts with other neurotransmitter systems, including the dopamine and serotonin systems, which can further contribute to its effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. These include dissociation, hallucinations, euphoria, and sedation. This compound can also cause changes in perception, mood, and thought processes. However, the exact nature and extent of these effects are still being studied.
实验室实验的优点和局限性
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively simple to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, which makes it useful for studying the NMDA receptor and other neurotransmitter systems. However, this compound also has several limitations. It is a controlled substance and can only be used in a licensed laboratory setting. It also has potential for abuse and can cause harmful side effects if not used properly.
未来方向
There are several future directions for research on (5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as depression and anxiety. This compound has also been studied for its potential use in pain management, as it can block the NMDA receptor, which is involved in the perception of pain. Another area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Overall, this compound has shown promise as a tool for scientific research and may have potential for future medical applications.
合成方法
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol and 5-methylfurfural in the presence of acid catalysts. The resulting product is then reacted with methylamine and formaldehyde to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学研究应用
(5-Methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has shown potential in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems.
属性
IUPAC Name |
(5-methylfuran-2-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-4-5-13(17-10)14(16)15-7-2-3-12(15)11-6-8-18-9-11/h4-6,8-9,12H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAQUFXIRSMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

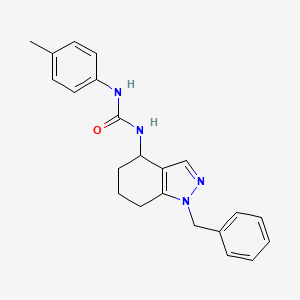
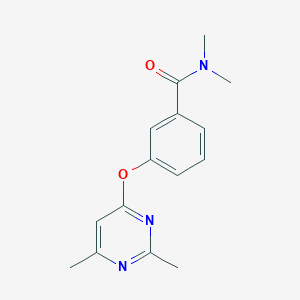
![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
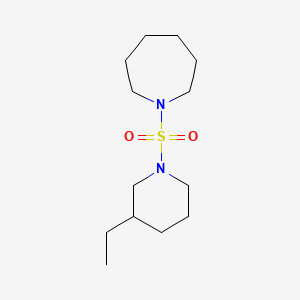
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
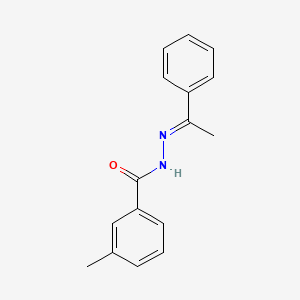
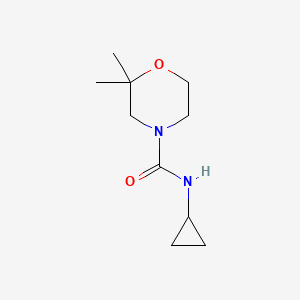
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)